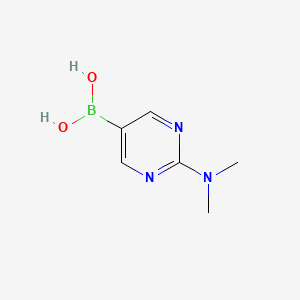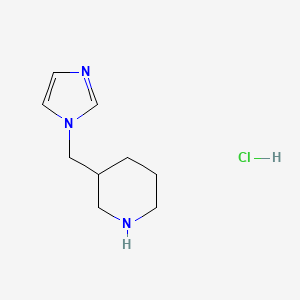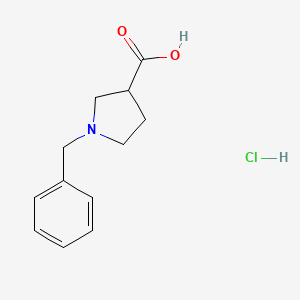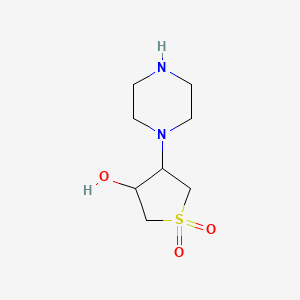
3-Hydroxy-4-(piperazin-1-yl)-1lambda6-thiolane-1,1-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-4-(piperazin-1-yl)-1lambda6-thiolane-1,1-dione is a chemical compound with a unique structure that includes a thiolane ring, a piperazine moiety, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-(piperazin-1-yl)-1lambda6-thiolane-1,1-dione typically involves the reaction of a thiolane derivative with piperazine under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like chloroform. The reaction mixture is stirred at room temperature until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-4-(piperazin-1-yl)-1lambda6-thiolane-1,1-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The piperazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions can introduce various functional groups onto the piperazine ring.
Scientific Research Applications
3-Hydroxy-4-(piperazin-1-yl)-1lambda6-thiolane-1,1-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and its biological activity.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 3-Hydroxy-4-(piperazin-1-yl)-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets. The piperazine moiety can interact with receptors or enzymes, potentially inhibiting their activity. The thiolane ring and hydroxyl group may also contribute to the compound’s overall biological activity by forming hydrogen bonds or participating in redox reactions.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-4-pyranone: A compound with a similar hydroxyl group but a different ring structure.
4-(1-Piperazinyl)tetrahydrothiophene: Similar piperazine and thiolane components but lacks the hydroxyl group.
Uniqueness
3-Hydroxy-4-(piperazin-1-yl)-1lambda6-thiolane-1,1-dione is unique due to its combination of a thiolane ring, piperazine moiety, and hydroxyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
1049116-89-3 |
|---|---|
Molecular Formula |
C8H16N2O3S |
Molecular Weight |
220.29 g/mol |
IUPAC Name |
1,1-dioxo-4-piperazin-1-ylthiolan-3-ol |
InChI |
InChI=1S/C8H16N2O3S/c11-8-6-14(12,13)5-7(8)10-3-1-9-2-4-10/h7-9,11H,1-6H2 |
InChI Key |
XEBUDYROHUQOQH-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1)C2CS(=O)(=O)CC2O |
Canonical SMILES |
C1CN(CCN1)C2CS(=O)(=O)CC2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


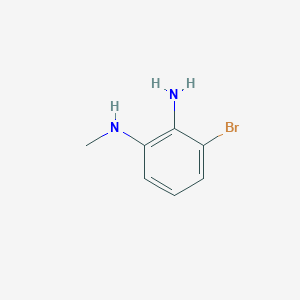
![2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B1439136.png)

![Ethyl 2-[cyclohexyl(methyl)amino]nicotinate](/img/structure/B1439140.png)

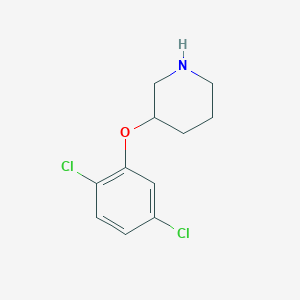

![(1-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}cyclopentyl)acetic acid](/img/structure/B1439146.png)
